5-Aminomethyl-2-cyclohexylamino-pyridine
Description
5-Aminomethyl-2-cyclohexylamino-pyridine is a pyridine derivative characterized by two distinct substituents: an aminomethyl group at position 5 and a cyclohexylamino group at position 2. This compound belongs to the broader class of amino-substituted pyridines, which are pivotal in medicinal chemistry and material science due to their versatile reactivity and biological activity.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-(aminomethyl)-N-cyclohexylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,13H2,(H,14,15) |
InChI Key |
KBPFIMMPHGNYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 5-Aminomethyl-2-cyclohexylamino-pyridine can be categorized based on substituent patterns, functional groups, and applications. Below is a detailed comparison with key compounds listed in and other relevant derivatives.
Substituent-Specific Comparisons
5-Amino-2-pyridinecarboxylic acid
- Structure: A pyridine ring with an amino group at position 5 and a carboxylic acid at position 2.
- Key Differences: The carboxylic acid group introduces acidity (pKa ~2–3), making it suitable for coordination chemistry or as a ligand. In contrast, the cyclohexylamino group in the target compound confers hydrophobic properties.
- Applications : Used in metal-organic frameworks (MOFs) and as a precursor for antiviral agents .
5-Amino-2-nitrobenzoic acid
- Structure: A benzene ring with amino (position 5), nitro (position 2), and carboxylic acid groups.
- Key Differences : The nitro group increases electron-withdrawing effects, reducing solubility in polar solvents compared to the target compound.
- Applications : Intermediate in dye synthesis and explosives manufacturing .
5-Amino-3-(4-nitrophenyl)-1H-pyrazole
- Structure: Pyrazole ring with amino (position 5) and 4-nitrophenyl (position 3) groups.
- Key Differences : The pyrazole core differs from pyridine, offering distinct hydrogen-bonding capabilities. The nitrophenyl group enhances UV absorption, making it useful in photochemical studies.
- Applications : Photodynamic therapy research and agrochemical development .
5-Amino-4,6-dihydroxy-2-methylpyrimidine
- Structure: Pyrimidine ring with amino (position 5), hydroxyl (positions 4 and 6), and methyl (position 2) groups.
- Key Differences: Hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the cyclohexylamino group’s hydrophobicity.
- Applications : Precursor for nucleoside analogs and antimetabolite drugs .
Data Table: Comparative Properties
| Compound Name | Molecular Formula | Key Substituents | Solubility (Water) | Applications |
|---|---|---|---|---|
| This compound | C₁₂H₁₉N₃ | Aminomethyl, Cyclohexylamino | Low (hydrophobic) | Drug candidates, Catalysts |
| 5-Amino-2-pyridinecarboxylic acid | C₆H₆N₂O₂ | Amino, Carboxylic acid | Moderate | MOFs, Antiviral agents |
| 5-Amino-2-nitrobenzoic acid | C₇H₆N₂O₄ | Amino, Nitro, Carboxylic acid | Low | Dyes, Explosives |
| 5-Amino-3-(4-nitrophenyl)-1H-pyrazole | C₉H₈N₄O₂ | Amino, 4-Nitrophenyl | Insoluble | Photodynamic therapy, Agrochemicals |
| 5-Amino-4,6-dihydroxy-2-methylpyrimidine | C₅H₇N₃O₂ | Amino, Hydroxyl, Methyl | High | Nucleoside analogs, Antimetabolites |
Note: Solubility data are inferred from substituent chemistry; experimental validation is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
